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Defibrotide Efficacy: A Cross-Study Comparison
in Diverse Patient Populations
This guide provides an objective comparison of defibrotide's performance across various

clinical studies and patient populations, focusing on its use in treating hepatic veno-occlusive

disease (VOD), also known as sinusoidal obstruction syndrome (SOS). The information is

intended for researchers, scientists, and drug development professionals, with supporting data

from key clinical trials.

Overview of Defibrotide
Defibrotide is a polydisperse mixture of predominantly single-stranded

polydeoxyribonucleotides derived from porcine intestinal mucosa.[1][2] It is approved for the

treatment of severe hepatic VOD/SOS following hematopoietic stem cell transplantation

(HSCT) in both adult and pediatric patients.[3][4][5] The pathophysiology of VOD/SOS involves

endothelial cell damage, which leads to a prothrombotic and hypofibrinolytic state in the hepatic

sinusoids.[2][6] Preclinical data suggest that defibrotide's mechanism of action involves

protecting endothelial cells and restoring the thrombo-fibrinolytic balance.[1][6][7]

Mechanism of Action
Defibrotide exerts its therapeutic effect through multiple pathways that protect endothelial cells

and modulate hemostasis. It has demonstrated profibrinolytic, antithrombotic, anti-
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inflammatory, and angio-protective properties without causing significant systemic

anticoagulant effects.[1] The drug appears to increase the expression of tissue plasminogen

activator (tPA) and thrombomodulin while reducing the expression of von Willebrand factor

(vWF) and plasminogen activator inhibitor-1 (PAI-1), thereby helping to break down blood clots

and restore microvascular function.[7]
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Caption: Defibrotide's proposed mechanism of action on endothelial cells.
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The efficacy of defibrotide has been evaluated in several key studies, including a large

expanded-access Treatment Investigational New Drug (T-IND) study and a pivotal Phase 3

trial. These studies provide quantitative data on survival and response rates across different

patient demographics.

Table 1: Efficacy in the Treatment IND Study
(NCT00628498)
This expanded-access study provided defibrotide to patients with a diagnosis of hepatic

VOD/SOS after HSCT. The final analysis included 1000 patients treated with defibrotide.[3]

Patient Population Endpoint Result (95% CI) Citation

Overall Population

(n=1000)
Day +100 Survival

58.9% (55.7% -

61.9%)
[3]

Pediatric Patients Day +100 Survival
67.9% (63.8% -

71.6%)
[3][8]

Adult Patients Day +100 Survival
47.1% (42.3% -

51.8%)
[3][8]

Patients without Multi-

Organ Dysfunction

(MOD)

Day +100 Survival
Higher than patients

with MOD
[3][8]

Patients with MOD Day +100 Survival
Lower than patients

without MOD
[3][8]

Note: The study highlighted that earlier initiation of defibrotide after VOD/SOS diagnosis was

associated with higher Day +100 survival.[3][8]

Table 2: Efficacy in the Phase 3 Historically Controlled
Study (NCT00358501)
This multicenter, open-label study compared defibrotide-treated patients with a historical

control group. The trial enrolled patients with established hepatic VOD/SOS and advanced

multi-organ failure (MOF).[9]
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Group
Primary Endpoint
(Day +100 Survival)

Secondary
Endpoint (Day +100
Complete
Response)

Citation

Defibrotide (n=102) 38.2% 25.5% [9]

Historical Control

(n=32)
25.0% 12.5% [9]

Difference

(Propensity-Adjusted)
23% (p = 0.0109) 19% (p = 0.0160) [9]

Note: Untreated hepatic VOD/SOS with MOF is associated with a mortality rate exceeding

80%.[9][10]

Experimental Protocols and Methodologies
A clear understanding of the trial designs is crucial for interpreting the efficacy data.

Treatment IND Study (NCT00628498)
Study Design: An expanded-access treatment protocol (T-IND) that made defibrotide
available as an investigational drug.[3]

Patient Population: Included pediatric and adult patients who developed hepatic VOD/SOS

after HSCT.[3] The protocol was later amended to also include patients who developed

VOD/SOS after chemotherapy without HSCT and those with VOD/SOS without MOD.[6]

Inclusion Criteria: Patients were initially eligible if they had VOD/SOS by Baltimore criteria

post-HSCT with accompanying multi-organ dysfunction (renal or pulmonary).[6]

Treatment Regimen: Enrolled patients typically received defibrotide at a dose of 25

mg/kg/day, administered in four divided doses.[6] The recommended duration was a

minimum of 21 days.[6][11]

Phase 3 Trial (NCT00358501)
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Study Design: A multicenter, open-label, historically controlled study.[9] Patients treated with

defibrotide were enrolled prospectively and compared against a historical control group

selected via retrospective chart review using the same eligibility criteria.[9]

Patient Population: Included pediatric (≤16 years) and adult patients with a diagnosis of

severe hepatic VOD/SOS with multi-organ failure (renal and/or pulmonary dysfunction) post-

HSCT.[9]

Diagnostic Criteria: Hepatic VOD/SOS was defined by the Baltimore criteria: bilirubin ≥2

mg/dL by day +21 post-HSCT, plus at least two of the following: ascites, weight gain ≥5%, or

hepatomegaly.[9]

Treatment Regimen: Patients in the treatment arm received defibrotide 25 mg/kg per day.[9]

Endpoints: The primary endpoint was survival at Day +100 post-HSCT. A key secondary

endpoint was the rate of complete response (CR) by Day +100.[9]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://www.benchchem.com/product/b3416472?utm_src=pdf-body
https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://www.benchchem.com/product/b3416472?utm_src=pdf-body
https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3416472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Post-HSCT or Chemotherapy)

Diagnosis of VOD/SOS
(e.g., Baltimore Criteria)

Assess Severity
(e.g., Presence of MOD/MOF)

Study Enrollment

Meets Criteria

Administer Defibrotide
(e.g., 6.25 mg/kg q6h)

Best Supportive Care
(or Historical Control)

Primary Endpoint Assessment
(e.g., Survival at Day +100)

Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial of defibrotide.

Safety and Tolerability
Across multiple studies, defibrotide has been shown to be generally well-tolerated with a

manageable toxicity profile.[9][12] Common adverse events reported include hypotension,
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nausea, vomiting, and hemorrhage (e.g., epistaxis, hematuria).[6][13] In the Phase 3 trial, the

incidence of common hemorrhagic adverse events was similar between the defibrotide and

historical control groups.[9] Approximately 11% of patients in the Phase 3 trial discontinued

defibrotide due to possible toxicity.[13]

Conclusion
Cross-study analysis indicates that defibrotide is an effective treatment for severe hepatic

VOD/SOS in both pediatric and adult populations. Efficacy, as measured by Day +100 survival,

appears to be higher in pediatric patients compared to adults and in patients without multi-

organ dysfunction at baseline.[3][8] The Phase 3 trial demonstrated a significant survival and

complete response benefit for patients with severe VOD/SOS and MOF compared to historical

controls.[9] Furthermore, data suggest that earlier initiation of therapy after diagnosis may lead

to improved outcomes.[3][14] The use of a standardized dose of 25 mg/kg/day has been

consistently applied in major clinical studies for the treatment of this often-fatal complication of

HSCT.[9][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The use of defibrotide in blood and marrow transplantation - PMC [pmc.ncbi.nlm.nih.gov]

2. Defibrotide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

3. Final results from a defibrotide treatment-IND study for patients with hepatic veno-
occlusive disease/sinusoidal obstruction syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

4. tandfonline.com [tandfonline.com]

5. accessdata.fda.gov [accessdata.fda.gov]

6. ashpublications.org [ashpublications.org]

7. Defibrotide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect,
Interaction, Lactation, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://ashpublications.org/blood/article/126/23/3121/135542/Defibrotide-for-the-Treatment-of-Patients-with
https://www.nps.org.au/assets/AP/pdf/p64-Defibrotide.pdf
https://www.benchchem.com/product/b3416472?utm_src=pdf-body
https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://www.benchchem.com/product/b3416472?utm_src=pdf-body
https://www.nps.org.au/assets/AP/pdf/p64-Defibrotide.pdf
https://www.benchchem.com/product/b3416472?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29767845/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6032999/
https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://pubmed.ncbi.nlm.nih.gov/29767845/
https://pubmed.ncbi.nlm.nih.gov/14661036/
https://ashpublications.org/blood/article/127/13/1656/34776/Phase-3-trial-of-defibrotide-for-the-treatment-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC8753224/
https://www.benchchem.com/product/b3416472?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6020812/
https://www.ncbi.nlm.nih.gov/books/NBK548496/
https://pubmed.ncbi.nlm.nih.gov/29767845/
https://pubmed.ncbi.nlm.nih.gov/29767845/
https://www.tandfonline.com/doi/pdf/10.1080/17474124.2017.1370372
https://www.accessdata.fda.gov/drugsatfda_docs/label/2016/208114lbl.pdf
https://ashpublications.org/blood/article/126/23/3121/135542/Defibrotide-for-the-Treatment-of-Patients-with
https://www.pediatriconcall.com/drugs/defibrotide/1143
https://www.pediatriconcall.com/drugs/defibrotide/1143
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3416472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Final results from a defibrotide treatment‐IND study for patients with hepatic veno‐
occlusive disease/sinusoidal obstruction syndrome - PMC [pmc.ncbi.nlm.nih.gov]

9. ashpublications.org [ashpublications.org]

10. Defibrotide for the treatment of hepatic veno-occlusive disease/sinusoidal obstruction
syndrome with multiorgan failure - PMC [pmc.ncbi.nlm.nih.gov]

11. Defibrotide: real-world management of veno-occlusive disease/sinusoidal obstructive
syndrome after stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

12. Defibrotide: An Oligonucleotide for Sinusoidal Obstruction Syndrome - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. nps.org.au [nps.org.au]

14. Defibrotide in the treatment of children with veno-occlusive disease (VOD): a
retrospective multicentre study demonstrates therapeutic efficacy upon early intervention -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cross-study comparison of defibrotide efficacy in
different patient populations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3416472#cross-study-comparison-of-defibrotide-
efficacy-in-different-patient-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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